4-[2-amino-3-(methylamino)phenoxy]-3,5-dimethoxyBenzoic acid methyl ester
Description
This compound is a methyl ester derivative of benzoic acid featuring a 3,5-dimethoxy-substituted aromatic core. At the 4-position of the benzoate ring, a phenoxy group is attached, which itself is substituted with 2-amino and 3-(methylamino) groups.
Properties
Molecular Formula |
C17H20N2O5 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
methyl 4-[2-amino-3-(methylamino)phenoxy]-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C17H20N2O5/c1-19-11-6-5-7-12(15(11)18)24-16-13(21-2)8-10(17(20)23-4)9-14(16)22-3/h5-9,19H,18H2,1-4H3 |
InChI Key |
XIOXMLJSEULUBM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=CC=C1)OC2=C(C=C(C=C2OC)C(=O)OC)OC)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-[2-amino-3-(methylamino)phenoxy]-3,5-dimethoxyBenzoic acid methyl ester typically involves the following key steps:
- Preparation of the substituted benzoic acid methyl ester core, specifically 3,5-dimethoxybenzoic acid methyl ester derivatives.
- Introduction of the phenoxy linkage via nucleophilic aromatic substitution or coupling reactions.
- Functionalization of the aromatic amine groups, including methylation of amino substituents.
- Purification and isolation of the final ester compound.
Synthesis of 3,5-Dimethoxybenzoic Acid Methyl Ester Derivatives
A foundational intermediate in the synthesis is methyl 4-(dimethylamino)-3,5-dimethoxybenzoate , which can be prepared by methylation of 4-amino-3,5-dimethoxybenzoic acid followed by esterification. According to the patent US4908470A, a practical process involves:
- Bromination of p-aminobenzoic acid to 4-amino-3,5-dibromobenzoic acid.
- Conversion of the dibromo compound to 4-amino-3,5-dimethoxybenzoic acid by reaction with alkali methylate (e.g., sodium methylate in methanol) in the presence of copper(I) oxide catalyst and solvents such as dimethylformamide or dimethylacetamide.
- Methylation of the 4-amino-3,5-dimethoxybenzoic acid with dimethyl sulfate in the presence of a base (e.g., potassium carbonate) using a lower aliphatic or cycloaliphatic ketone solvent (e.g., acetone or ethyl methyl ketone) at 50–70°C to yield the methyl ester derivative.
Table 1: Key Reaction Conditions for Methyl 4-(dimethylamino)-3,5-dimethoxybenzoate Synthesis
| Step | Reagents & Catalysts | Solvent(s) | Temperature (°C) | Notes |
|---|---|---|---|---|
| Bromination | p-Aminobenzoic acid, bromine | Not specified | Ambient | Produces 4-amino-3,5-dibromobenzoic acid |
| Methoxylation | Sodium methylate, Cu2O catalyst | Dimethylformamide or dimethylacetamide (10-20x molar excess) | Boiling point of solvent | N-formyl or N-acetyl intermediates cleaved in basic work-up |
| Methylation | Dimethyl sulfate, potassium carbonate base | Acetone or ethyl methyl ketone | 50–70 | Stoichiometric dimethyl sulfate used |
Formation of the Phenoxy Linkage
The phenoxy group in 4-[2-amino-3-(methylamino)phenoxy]-3,5-dimethoxyBenzoic acid methyl ester is introduced by nucleophilic aromatic substitution or coupling reactions between a suitably substituted phenol derivative and the benzoic acid ester intermediate.
While detailed protocols specific to this exact compound are scarce in open literature, related aromatic ether formations typically proceed via:
- Reaction of a 2-amino-3-(methylamino)phenol or its protected derivative with the methyl 3,5-dimethoxybenzoate under basic conditions to form the phenoxy linkage.
- Use of catalysts or coupling agents such as copper salts or palladium complexes to facilitate the ether bond formation.
Amino Group Methylation
The methylamino substituent on the phenoxy ring is introduced by methylation of the amino group. This can be achieved by:
- Reductive methylation using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride).
- Direct methylation using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.
Purification and Characterization
The final compound is generally purified by:
- Filtration or extraction after acid-base work-up.
- Chromatographic techniques such as column chromatography or recrystallization.
Characterization data typically include:
- NMR spectroscopy (e.g., ^1H NMR showing characteristic aromatic and methoxy signals).
- Mass spectrometry.
- Melting point determination.
Research Discoveries and Supporting Data
Yield and Reaction Efficiency
- The methylation step of 4-amino-3,5-dimethoxybenzoic acid with dimethyl sulfate in ketone solvents yields high purity methyl esters with yields often exceeding 85–90%.
- Hydrogenation of related amino esters over palladium on activated carbon under mild conditions (e.g., 25°C, 15 psi H2) can achieve yields around 97% for reduction steps involving amino groups.
Reaction Mechanism Insights
- The use of dimethylformamide or dimethylacetamide in large excess acts as an acylating agent, temporarily forming N-formyl or N-acetyl intermediates that are cleaved during basic work-up, improving overall reaction selectivity and yield.
- Copper(I) oxide catalysis facilitates the nucleophilic substitution of bromine atoms by methoxy groups, a critical step in preparing the dimethoxybenzoic acid intermediate.
Comparative Solvent Effects
| Solvent Type | Effect on Methylation Yield | Preferred Solvents |
|---|---|---|
| Lower aliphatic ketones | High yield, good solubility | Acetone, ethyl methyl ketone |
| Cycloaliphatic ketones | Moderate to high yield | Cyclohexanone |
| Polar aprotic solvents | Not preferred for methylation step | Dimethylformamide (used in methoxylation step) |
Summary Table of Preparation Steps
Chemical Reactions Analysis
Types of Reactions: 4-[2-amino-3-(methylamino)phenoxy]-3,5-dimethoxyBenzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions often involve reagents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H20N2O5
- Molecular Weight : 332.35 g/mol
- CAS Number : 866082-32-8
This compound features a benzoic acid core substituted with amino and methoxy groups, which contribute to its biological activity.
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that derivatives of benzoic acid exhibit anticancer properties. The presence of the amino and methoxy groups in this compound may enhance its efficacy against specific cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
- A study demonstrated that similar compounds could disrupt the mitochondrial membrane potential in cancer cells, leading to cell death .
-
Anti-inflammatory Properties :
- Compounds with similar structures have shown promise as anti-inflammatory agents. The ability to modulate inflammatory pathways makes this compound a candidate for treating conditions like arthritis or other inflammatory diseases.
-
Neurological Applications :
- There is emerging evidence suggesting that compounds like 4-[2-amino-3-(methylamino)phenoxy]-3,5-dimethoxybenzoic acid methyl ester may influence neurotransmitter levels and have neuroprotective effects. This could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease.
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in therapeutics. Toxicological assessments have been conducted to evaluate its potential hepatotoxicity and other adverse effects. For instance, studies have focused on liver enzyme alterations as biomarkers for toxicity, providing insights into safe dosage ranges and potential side effects .
Case Studies
- Case Study on Anticancer Effects :
- Neuroprotective Effects :
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which 4-[2-amino-3-(methylamino)phenoxy]-3,5-dimethoxyBenzoic acid methyl ester exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related esters from the evidence, focusing on substituents, synthesis, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Substituent Effects on Reactivity and Solubility: The 3-nitrobenzyloxy group in ’s compound introduces strong electron-withdrawing effects, likely reducing nucleophilicity at the ester carbonyl. Chloro substituents () increase lipophilicity, making the compound more suitable for non-polar applications, whereas methoxy groups (, target) improve solubility in organic solvents like DMSO or ethanol .
Synthetic Accessibility: The target compound’s synthesis could follow methods similar to (nucleophilic aromatic substitution using K₂CO₃/DMF at 70°C) but with a 2-amino-3-(methylamino)phenol precursor instead of 3-nitrobenzyl chloride. However, the steric and electronic challenges of introducing amino groups may require optimized conditions (e.g., protecting groups for amines) .
Potential Applications: While highlights boronic acid derivatives as HDAC inhibitors, the target’s amino groups suggest possible bioactivity in medicinal chemistry (e.g., kinase inhibition or chelation). ’s dichloro derivative exemplifies agrochemical or material science applications due to its stability and halogen-mediated interactions .
Notes
- Further experimental studies are required.
- Structural analogs from , and 6 highlight the importance of substituent choice in tuning physicochemical properties for specific applications.
Biological Activity
4-[2-amino-3-(methylamino)phenoxy]-3,5-dimethoxybenzoic acid methyl ester (commonly referred to as the compound) is a synthetic organic molecule with potential therapeutic applications. Its structure features various functional groups that may contribute to its biological activity, including amino and methoxy groups. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H20N2O5
- Molecular Weight : 332.35 g/mol
- CAS Number : 866082-32-8
The compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Nitric Oxide Synthase (NOS) : Some derivatives of similar compounds have been shown to inhibit NOS, which could lead to reduced levels of nitric oxide (NO) in various physiological processes. This inhibition may have implications for cardiovascular health and inflammatory responses .
- Reactive Oxygen Species (ROS) Trapping : The compound may also act as a trap for ROS, thereby mitigating oxidative stress in cells. This property is particularly relevant in the context of diseases characterized by oxidative damage .
- Cell Cycle Regulation : Preliminary studies suggest that related compounds can influence cell cycle progression, potentially inducing cell cycle arrest in cancer cells .
Anticancer Properties
Research indicates that compounds structurally related to 4-[2-amino-3-(methylamino)phenoxy]-3,5-dimethoxybenzoic acid methyl ester may possess anticancer properties. For instance:
- In vitro studies have demonstrated that certain derivatives inhibit the proliferation of cancer cell lines by inducing apoptosis or cell cycle arrest .
- Specific analogs have been shown to disrupt protein-protein interactions critical for cancer cell survival, such as c-Myc–Max dimerization .
Anti-inflammatory Effects
The compound's ability to inhibit NOS suggests potential anti-inflammatory applications:
- In animal models, compounds with similar structures have been effective in reducing inflammation associated with conditions like arthritis and colitis .
- The ROS trapping capability may further enhance its anti-inflammatory profile by protecting tissues from oxidative damage.
Case Studies
- Study on Cancer Cell Lines : A study investigated the effects of various methoxy-substituted benzoic acids on human leukemia and lymphoma cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction and cell cycle arrest at the G0/G1 phase .
- Inflammation Model : In a murine model of colitis, a related compound demonstrated a marked reduction in inflammatory markers and improved histological scores compared to control groups. This suggests that the compound may have therapeutic potential in managing inflammatory bowel diseases .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O5 |
| Molecular Weight | 332.35 g/mol |
| CAS Number | 866082-32-8 |
| Anticancer Activity | Induces apoptosis in cancer cells |
| Anti-inflammatory Activity | Reduces inflammation in models |
Q & A
Basic: What are the common synthetic routes for synthesizing this compound?
Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution or esterification. For example:
- Step 1 : React 4-hydroxy-3,5-dimethoxybenzoic acid with a methylating agent (e.g., methyl iodide) in the presence of a base (K₂CO₃ or NaH) to form the methyl ester .
- Step 2 : Introduce the 2-amino-3-(methylamino)phenoxy group via coupling reactions, such as Mitsunobu conditions (using DIAD/TPP) or Ullmann-type couplings with Cu catalysts .
- Purification : Column chromatography (silica gel, eluent: hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.
Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using ¹H NMR (e.g., aromatic proton splitting patterns) .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks based on aromatic substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, amino protons at δ 5.5–6.5 ppm). Compare to analogs like methyl 4-hydroxy-3,5-dimethoxybenzoate .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragment ions (e.g., loss of methoxy groups).
- Elemental Analysis : Validate C, H, N percentages (±0.3% error margin) .
Advanced: How can researchers resolve overlapping NMR signals caused by complex aromatic substitution?
Methodological Answer:
- Higher-Field NMR : Use 400–600 MHz instruments to enhance resolution.
- 2D Techniques :
- COSY : Identify coupling between adjacent protons (e.g., methoxy and adjacent aromatic H).
- HSQC : Correlate ¹H signals with ¹³C shifts (e.g., distinguishing methoxy vs. ester carbonyl carbons).
- Variable Temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., hindered rotation) .
Example : In analogs like 3-[[4-(4-cyanophenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid, unresolved C4/C6 signals were resolved using HSQC .
Advanced: How to address conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer:
-
Systematic Testing :
Solvent Polarity Index Solubility (mg/mL) Method (e.g., HPLC, UV-Vis) DMSO 7.2 >50 UV-Vis (λ = 280 nm) Ethanol 5.2 10–20 Gravimetric analysis Chloroform 4.1 <5 HPLC (C18 column) -
Analysis : Correlate solubility with logP values (predicted via software like ChemAxon) and adjust solvent systems for crystallization .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation per GHS Category 2 ).
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- First Aid : For skin contact, wash with 10% aqueous ethanol; for eye exposure, irrigate with saline for 15+ minutes .
Advanced: How to optimize reaction yield when steric hindrance limits coupling efficiency?
Methodological Answer:
- Catalyst Screening : Test Pd(0)/Cu(I) systems for Buchwald-Hartwig amination (e.g., Pd₂(dba)₃/Xantphos).
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hr conventional heating).
- Protecting Groups : Temporarily protect amino groups with Boc or Fmoc to minimize side reactions .
Example : In the synthesis of 4-(benzyloxy)-3,5-dichlorobenzoic acid, steric hindrance was mitigated by using bulkier benzyl groups .
Advanced: What analytical strategies validate stability under varying pH/temperature?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/Base Conditions : Incubate in 0.1 M HCl/NaOH (25°C, 24 hr), then analyze via HPLC for decomposition products (e.g., free benzoic acid).
- Thermal Stress : Heat at 60°C for 72 hr; monitor ester hydrolysis via FTIR (loss of C=O ester peak at ~1720 cm⁻¹).
Data Interpretation : Compare degradation kinetics using Arrhenius plots to predict shelf-life .
Basic: What are the recommended storage conditions?
Methodological Answer:
- Temperature : Store at –20°C in amber vials (prevents light-induced decomposition).
- Desiccant : Include silica gel packs to avoid hydrolysis from humidity.
- Stability Check : Perform biannual HPLC purity tests (acceptance criteria: ≥95% purity) .
Advanced: How to investigate potential bioactivity using computational models?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate binding to target receptors (e.g., kinase enzymes).
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. amino groups) with activity using MOE or Schrödinger.
- Validation : Compare predictions with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
